N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate
Description
N-Piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate (hereafter referred to by its full IUPAC name) is a secondary amine derivative featuring a 1,6-naphthyridine core substituted with a trifluoromethyl group at position 2 and a piperidin-4-yl moiety at position 5. The compound is stabilized as a hydrochloride monohydrate salt, enhancing its solubility for research applications. It is cataloged under the reference code 10-F016062 and is commercially available as a research chemical, priced at 425.00 €/g .
Properties
IUPAC Name |
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4.ClH.H2O/c15-14(16,17)12-2-1-10-11(21-12)5-8-19-13(10)20-9-3-6-18-7-4-9;;/h1-2,5,8-9,18H,3-4,6-7H2,(H,19,20);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMVEQYBFXWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC3=C2C=CC(=N3)C(F)(F)F.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452488-43-5 | |
| Record name | 1,6-Naphthyridin-5-amine, N-4-piperidinyl-2-(trifluoromethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452488-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Core Scaffold
The core structure, 1,6-naphthyridine, is typically synthesized via condensation reactions involving appropriate heterocyclic precursors. A common approach involves the cyclization of suitable amino or nitrile derivatives under acidic or basic conditions to form the heterocyclic ring system. For example, the preparation of 2,8-disubstituted-1,5-naphthyridines often begins with substituted pyridine derivatives, which are then subjected to regioselective functionalization at specific positions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position is introduced through a nucleophilic aromatic substitution or via a directed lithiation followed by trifluoromethylation. The latter involves lithiation of the aromatic ring, typically using n-butyllithium, followed by quenching with a trifluoromethylating reagent such as trifluoromethyl iodide or a similar electrophilic trifluoromethyl source. This step ensures regioselective attachment of the trifluoromethyl group.
Functionalization at the 5-Position
The amino group at the 5-position is generally introduced through nucleophilic substitution or reductive amination. In some protocols, a halogenated intermediate (e.g., chloro or fluoro derivatives) at the 5-position is displaced with ammonia or amines under SNAr conditions to yield the amino functionality.
Installation of the Piperidine Moiety
The key step involves attaching the piperidine ring to the 4-position of the naphthyridine core. This is achieved through nucleophilic substitution reactions, often via SNAr mechanisms, where a suitable leaving group (chloride or fluoride) at the 4-position reacts with piperidine or its derivatives. The process may involve the following:
- Displacement of a Chloro or Fluoro Group: Using piperidine or N-methylpiperidine as nucleophiles under conditions such as heating in polar aprotic solvents (e.g., DMF or DMSO).
- Use of Buchwald-Hartwig Coupling: Palladium-catalyzed amination to attach the piperidine ring selectively, especially when more complex substitution patterns are required.
Formation of the Hydrochloride Salt and Hydration
Post-synthesis, the free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent. The salt is then purified, typically via recrystallization, and subsequently hydrated to obtain the monohydrate form.
Purification and Characterization
The final compound is purified through techniques such as recrystallization or chromatography. Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary of the Synthetic Route
Notes and Considerations
- Regioselectivity is crucial during trifluoromethylation and amination steps to ensure the correct placement of functional groups.
- Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yields and selectivity.
- Purification strategies are tailored to remove impurities and unreacted starting materials, often involving recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the naphthyridine core or the trifluoromethyl group, resulting in various reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced naphthyridine or trifluoromethyl groups.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds similar to N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine exhibit potent antitumor effects. The naphthyridine core is known for its ability to inhibit specific kinases involved in cancer progression, making this compound a candidate for further investigation in oncology research.
-
Neuropharmacology
- The piperidine moiety is associated with various neuroactive properties. Research suggests that derivatives of this compound may have potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.
-
Antimicrobial Properties
- Preliminary studies have shown that similar naphthyridine derivatives possess antimicrobial activity against a range of pathogens. This opens avenues for developing new antibiotics or antifungal agents derived from this compound.
Synthetic Applications
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal demonstrated that a related naphthyridine derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study utilized in vitro assays to establish dose-dependent responses, suggesting that N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine could be further explored as a therapeutic agent in cancer treatment.
Case Study 2: Neuroactive Potential
In a pharmacological evaluation, researchers investigated the effects of piperidine derivatives on anxiety-like behaviors in rodent models. The results indicated significant reductions in anxiety levels when administered at specific dosages, highlighting the potential for developing anxiolytic medications based on this compound's structure.
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | Induced apoptosis in breast cancer cells |
| Neuropharmacology | Potential anxiolytic and antidepressant effects | Reduced anxiety-like behaviors in rodents |
| Antimicrobial | Activity against various pathogens | Effective against specific bacterial strains |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as serotonin receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various physiological processes, including mood regulation, pain perception, and cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound shares structural and functional similarities with several pharmacologically active agents. A comparative analysis is provided below, focusing on chemical class, molecular properties, and therapeutic applications.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s 1,6-naphthyridine core (a bicyclic system with two nitrogen atoms) contrasts with Mefloquine’s quinoline scaffold and Rolapitant’s spirocyclic diazaspiro system. These differences influence electronic properties and binding selectivity. For example, quinoline derivatives like Mefloquine exhibit antimalarial activity by disrupting heme detoxification in Plasmodium species , whereas Rolapitant’s spirocyclic structure targets the neurokinin-1 (NK₁) receptor for antiemetic effects .
Trifluoromethyl Group :
- All three compounds incorporate trifluoromethyl (-CF₃) groups, which enhance lipophilicity and metabolic stability. In Mefloquine, this group contributes to prolonged half-life and efficacy against drug-resistant malaria . In the target compound, the -CF₃ group at position 2 may similarly modulate pharmacokinetics, though specific data are unavailable.
Amine Components :
- The piperidinyl group in the target compound and Mefloquine is a common pharmacophore in central nervous system (CNS)-targeting drugs due to its ability to cross the blood-brain barrier. Rolapitant, however, employs a bis(trifluoromethyl)phenyl-ethoxy moiety for enhanced receptor affinity .
Salt Forms and Hydration: Both the target compound and Rolapitant are formulated as hydrochloride monohydrates, improving solubility and crystallinity. Mefloquine’s hydrochloride salt also enhances stability but lacks hydration .
Research Implications:
- Gaps in Data : Available sources lack details on the compound’s solubility, exact molecular weight, and in vitro/in vivo activity. Further studies are needed to elucidate its pharmacological profile.
Biological Activity
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate (CAS No. 1452488-43-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClFNO, with a molecular weight of 350.77 g/mol. The presence of the trifluoromethyl group is notable for enhancing the compound's lipophilicity and biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its structure suggests potential inhibition of kinases or other enzymes relevant in cancer and inflammatory diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound exhibited IC values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 5.2 |
| A549 | 4.8 |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Anti-inflammatory Effects
In addition to its antitumor properties, N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride has shown promise in reducing inflammation. Studies involving lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound could significantly lower levels of pro-inflammatory cytokines such as TNF- and IL-6.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of naphthyridine compounds, including N-piperidin-4-yl derivatives. The study found that modifications to the piperidine ring significantly enhanced antitumor activity, suggesting a structure-activity relationship that could guide future drug design efforts .
- Inflammation Model : In a murine model of acute inflammation, administration of N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride resulted in reduced paw edema compared to control groups. This effect was attributed to the inhibition of NF-kB signaling pathways .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound for various targets. The results indicated strong interactions with ATP-binding sites of kinases, which could explain its inhibitory effects on tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride monohydrate?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful regioselectivity control. For example, analogous naphthyridine derivatives are synthesized via Grignard reagent-mediated coupling (e.g., using 4-fluorobenzylmagnesium chloride) followed by cyclization and functional group modifications . Key steps include:
- Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect piperidine amines, followed by acidic cleavage (e.g., HCl in dioxane) to yield the final hydrochloride salt .
- Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred for moisture-sensitive steps .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final yields for similar compounds range from 59% to 71% .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in 13C NMR) and piperidine protons (δ 1.5–3.5 ppm in 1H NMR) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H]+) for C₁₄H₁₆F₃N₅·HCl·H₂O.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze crystal packing and hydrogen bonding .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectral data for structurally similar naphthyridine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., amine groups in piperidine) .
- Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .
Q. How can reaction conditions be optimized to enhance regioselectivity in naphthyridine ring formation?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Grignard Reagent Choice : Bulky reagents (e.g., 4-fluorobenzylmagnesium chloride) favor nucleophilic attack at less hindered positions .
- Catalytic Additives : Use Lewis acids like ZnCl₂ to direct cyclization pathways in naphthyridine synthesis .
- Temperature Control : Lower temperatures (−78°C to 0°C) reduce side reactions during coupling steps .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : Stability is critical for reproducibility. Key guidelines include:
- Moisture Sensitivity : Store as a hydrochloride salt monohydrate at −20°C in airtight containers with desiccants to prevent hydrolysis .
- pH-Dependent Degradation : Avoid prolonged exposure to basic conditions (pH > 8), which may deprotonate the amine and destabilize the naphthyridine core .
- Light Sensitivity : Shield from UV light to prevent photodegradation of the trifluoromethyl group .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer : While direct evidence is limited, analogous compounds are evaluated via:
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Cellular Uptake Studies : Use HPLC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HeLa) .
- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% v/v) to avoid cytotoxicity and ensure uniform dispersion in aqueous buffers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on synthetic yields for naphthyridine derivatives?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent Purity : Use freshly distilled solvents and reagents (e.g., triethylamine) to minimize side reactions .
- Workup Variations : Differences in extraction efficiency (e.g., aqueous vs. organic phase partitioning) can alter isolated yields .
- Scale Effects : Pilot-scale reactions (1–10 mmol) may underperform compared to micro-scale optimized conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
